molecular formula C7H8N2O2 B1427976 6-(Methylamino)picolinic acid CAS No. 1250806-91-7

6-(Methylamino)picolinic acid

Cat. No. B1427976
M. Wt: 152.15 g/mol
InChI Key: UWHUQPVEPTWNFZ-UHFFFAOYSA-N
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Description

6-(Methylamino)picolinic acid, also known as 6-MAP, is a chemical compound that belongs to the class of picolinic acid derivatives. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. 6-MAP has been studied extensively for its potential applications in the treatment of diabetes and other metabolic disorders.

Scientific Research Applications

Complexation with Metal Cations

  • 6-(Methylamino)picolinic acid has been studied for its ability to form complexes with metal cations. These complexes were investigated using various methods, including a new technique involving a copper amalgam electrode (Anderegg, 1960).

Role in the Mitsunobu Reaction

  • This compound is an excellent partner in the Mitsunobu reaction. The resulting esters from this reaction can be cleaved under neutral conditions using copper acetate and methanol, highlighting its utility in organic synthesis (Sammakia & Jacobs, 1999).

Microbial Degradation

  • In microbiology, 6-(Methylamino)picolinic acid has been identified as a key metabolite in the degradation of picolinic acid by bacteria. This discovery is significant for understanding the catabolism of picolinic acid and its environmental impact (Qiu et al., 2019).

Synthesis and Structural Characterization

  • The compound has been used in the synthesis and structural characterization of amides, with potential applications in catalysis, coordination chemistry, and molecular devices (Devi et al., 2015).

MRI Contrast Agents

  • 6-(Methylamino)picolinic acid derivatives have been explored as potential MRI contrast agents. This research involves the synthesis and characterization of picolinate-containing macrocyclic Mn2+ complexes (Molnár et al., 2014).

Herbicide Development

  • In agricultural chemistry, derivatives of 6-(Methylamino)picolinic acid have been designed and synthesized for use as herbicides. These compounds have shown significant herbicidal activity in preliminary studies (Feng et al., 2023).

properties

IUPAC Name

6-(methylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUQPVEPTWNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)picolinic acid

CAS RN

1250806-91-7
Record name 6-(methylamino)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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